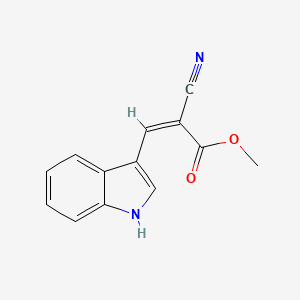

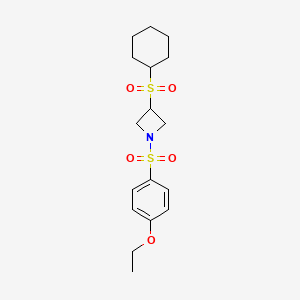

![molecular formula C7H11N3OS B2915134 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol CAS No. 2202176-67-6](/img/structure/B2915134.png)

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of thiadiazole derivatives is often achieved through reactions involving hydrazonoyl halides . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The structure of the compound was confirmed by X-ray single crystal diffraction analysis .Chemical Reactions Analysis

Thiadiazole derivatives are known to undergo a variety of chemical reactions. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique

Antimicrobial Activity : Several studies have explored the antimicrobial properties of compounds containing cyclobutane and thiazole rings. For instance, Cukurovalı et al. (2002) and Yilmaz et al. (2003) investigated Schiff base ligands with these components and their metal complexes, revealing antimicrobial activities against various microorganisms (Cukurovalı et al., 2002) (Yilmaz et al., 2003).

Synthesis and Biological Activity : Koparır et al. (2004) synthesized derivatives of 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole and evaluated their antibacterial activity, demonstrating the potential for biological applications (Koparır et al., 2004).

Antiproliferative and Antimicrobial Properties : Gür et al. (2020) studied Schiff bases derived from 1,3,4-thiadiazole compounds, which showed significant DNA protective ability and antimicrobial activity, indicating their potential in cancer therapy and as antimicrobial agents (Gür et al., 2020).

Medicinal Chemistry of 1,2,4-Thiadiazoles : Tam et al. (2005) and Matysiak (2015) provided insights into the medicinal chemistry of 1,2,4-thiadiazoles, highlighting their role as pharmacophores and their potential in targeting cysteine residues of proteins and enzymes (Tam et al., 2005) (Matysiak, 2015).

Regioselective Synthesis and Applications : Yang et al. (2013) discussed a regioselective method for synthesizing 2-amino-1,3,4-thiadiazole derivatives, which are useful in various chemical reactions (Yang et al., 2013).

Anticancer Activities : Krishna et al. (2020) explored the synthesis of 1,3,4-thiadiazole analogues and their evaluation as anticancer agents, demonstrating their potential effectiveness in in vitro and in vivo studies (Krishna et al., 2020).

Mécanisme D'action

Target of Action

Compounds with a similar thiadiazole ring structure have been found to interact with various biological targets, including enzymes and receptors . Thiadiazoles are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .

Mode of Action

The thiadiazole moiety in the compound is known to interact strongly with biological targets due to its mesoionic nature . This interaction can lead to changes in the function of the target, potentially inhibiting its activity or altering its signaling pathways.

Biochemical Pathways

Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Pharmacokinetics

The good liposolubility of the sulfur atom in the thiadiazole ring system has a positive effect on the biological activity and pharmacokinetic properties of thiadiazole-containing compounds, making them capable of easily crossing through cell membranes .

Result of Action

Thiadiazole derivatives have been reported to have a variety of biological activities, including anticancer, antimicrobial, and antiviral properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol. For instance, the compound’s stability could be affected by exposure to light, temperature, and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other drugs.

Orientations Futures

The future directions for research on “2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential as antitumor agents . Additionally, more research could be done to better understand their mechanism of action and to optimize their synthesis process .

Propriétés

IUPAC Name |

2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c1-4-8-7(12-10-4)9-5-2-3-6(5)11/h5-6,11H,2-3H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDDYHCTGUTXKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)NC2CCC2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

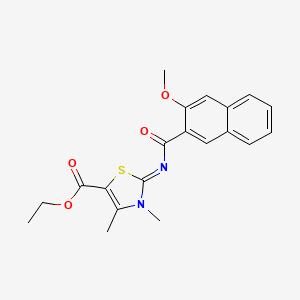

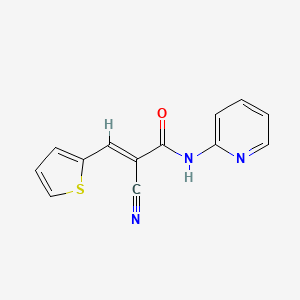

![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2915051.png)

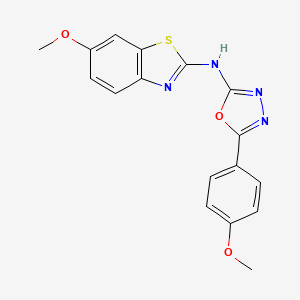

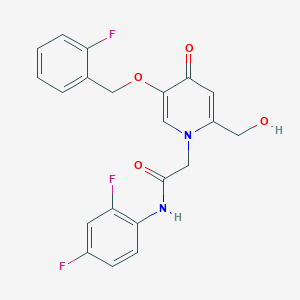

![2-[2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2915052.png)

![7-hexyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

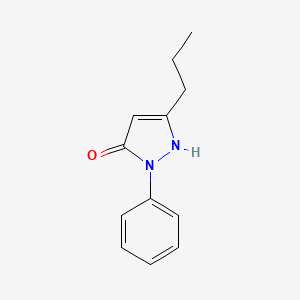

![10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2915055.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2915062.png)

![(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2915070.png)

![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2915074.png)